molecular formula C8H7BrO3 B8779203 3-Bromo-4-(hydroxymethyl)benzoic acid

3-Bromo-4-(hydroxymethyl)benzoic acid

Cat. No.: B8779203
M. Wt: 231.04 g/mol
InChI Key: DNVYNHKIISUSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(hydroxymethyl)benzoic acid ( 790230-04-5) is a valuable benzoic acid derivative supplied for research and development purposes. With the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol, this compound serves as a versatile synthetic intermediate, particularly in the pharmaceutical and chemical industries . Its structure, featuring both a carboxylic acid and a benzyl alcohol functional group, allows for further chemical modifications at two distinct sites, making it a useful building block for more complex molecules . This compound is recognized as an important pharmaceutical intermediate . Researchers utilize it in synthetic pathways, such as the preparation of 3-bromomethylbenzoic acids, which are key precursors in various applications . As a solid, it should be stored sealed in a dry, room-temperature environment . Please note that this product is intended for laboratory research use only and is not meant for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

3-bromo-4-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H7BrO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3,10H,4H2,(H,11,12)

InChI Key

DNVYNHKIISUSFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared to analogues with substitutions at the 4-position of the benzoic acid scaffold:

Compound Name Substituent at 4-Position Molecular Formula Key Structural Features References
3-Bromo-4-(hydroxymethyl)benzoic acid -CH2OH C8H7BrO3 Hydroxymethyl group (polar, reactive)
3-Bromo-4-methoxybenzoic acid -OCH3 C8H7BrO3 Methoxy group (electron-donating, stable)
3-Bromo-4-butoxybenzoic acid -O(CH2)3CH3 C11H13BrO3 Butoxy chain (lipophilic, bulky)
3-Bromo-4-(tert-butyl)benzoic acid -C(CH3)3 C11H13BrO2 tert-Butyl group (sterically hindered)
3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid -CH2(piperidine) C13H16BrNO2 Piperidinylmethyl (basic, bioactive)
3-Bromo-4-(hexyloxy)benzoic acid -O(CH2)5CH3 C13H17BrO3 Hexyloxy chain (high lipophilicity)

Key Observations :

  • Reactivity : The hydroxymethyl group in the target compound enhances polarity and reactivity (e.g., oxidation to a carboxylic acid or esterification), unlike the inert methoxy or bulky tert-butyl groups .
  • Lipophilicity : Alkoxy derivatives (butoxy, hexyloxy) exhibit higher logP values (e.g., 4.1 for hexyloxy ), favoring membrane permeability compared to the hydrophilic hydroxymethyl variant.
  • Bioactivity : Piperidinylmethyl and morpholinyl derivatives (e.g., 3-Bromo-4-(4-morpholinyl)benzoic acid) are explored in receptor-targeted drug design due to their nitrogen-containing heterocycles .

Physical and Chemical Properties

  • Methoxy and butoxy analogues likely have lower melting points due to reduced hydrogen bonding.
  • Synthetic Yield : The hydroxymethyl compound is synthesized in 92% yield , outperforming morpholinyl derivatives (e.g., 3-Bromo-4-(4-morpholinyl)benzoic acid synthesized via multi-step routes ).
  • Stability : Methoxy and tert-butyl groups confer stability against oxidation, whereas the hydroxymethyl group may require protection during reactions .

Q & A

Basic: What are the recommended safety protocols for handling 3-Bromo-4-(hydroxymethyl)benzoic acid in laboratory settings?

Answer:

  • Eye Exposure : Immediately flush with flowing water for 10–15 minutes and consult an ophthalmologist .
  • Skin Contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing and seek medical attention .
  • Waste Management : Segregate waste and transfer to certified hazardous waste disposal services to avoid environmental contamination .
  • General Precautions : Use fume hoods, gloves, and lab coats. Toxicological data for related brominated benzoic acids indicate incomplete studies, warranting caution .

Basic: What synthetic routes are available for preparing this compound?

Answer:

  • Bromination of Precursors : Start with 4-(hydroxymethyl)benzoic acid and use brominating agents (e.g., NBS or Br₂) in dichloromethane or DMF at 0–25°C. Monitor regioselectivity to avoid over-bromination .
  • Ester Hydrolysis : Synthesize the methyl ester derivative first (e.g., methyl 3-bromo-4-(hydroxymethyl)benzoate) followed by alkaline hydrolysis (NaOH/EtOH, reflux) to yield the carboxylic acid .
  • Flow Chemistry : Optimize reaction efficiency using microreactors for controlled bromination, reducing solvent waste and improving yield .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?

Answer:

  • Catalyst Selection : Use FeCl₃ or AlCl₃ to enhance electrophilic aromatic substitution efficiency while minimizing side reactions .
  • Temperature Control : Maintain sub-30°C during bromination to prevent thermal degradation of the hydroxymethyl group .
  • Purification Strategies : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity product .

Advanced: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

  • LC-MS : Quantify trace impurities and confirm molecular weight (expected [M-H]⁻ at m/z 243/245 for Br isotopes) using reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water .
  • NMR Analysis : Use ¹H/¹³C NMR to verify regiochemistry (e.g., aromatic proton splitting patterns and hydroxymethyl resonance at δ ~4.6 ppm) .
  • HPLC-PDA : Assess purity (>98%) with a mobile phase of 70:30 methanol/water at 254 nm .

Advanced: How does this compound serve as a precursor in synthesizing complex heterocyclic compounds?

Answer:

  • Benzylphthalides : React with aldehydes under acidic conditions (H₂SO₄, 80°C) to form phthalide cores via cyclization .
  • Isoindolinones : Participate in Ugi-type multicomponent reactions with amines and isocyanides, followed by Pd-catalyzed intramolecular coupling .
  • Functionalized Bioconjugates : The hydroxymethyl group enables click chemistry (e.g., azide-alkyne cycloaddition) for drug-delivery systems .

Advanced: How should researchers address discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound?

Answer:

  • Database Cross-Validation : Compare with NIST Chemistry WebBook or Reaxys entries for consensus on key peaks (e.g., carbonyl stretch at ~1680 cm⁻¹ in IR) .
  • Solvent Artifact Checks : Re-run NMR in deuterated DMSO or CDCl₃ to confirm splitting patterns are not solvent-dependent .
  • Experimental Replication : Reproduce synthesis and characterization under documented conditions to isolate protocol-dependent variability .

Basic: What are the key considerations for storing this compound to prevent degradation?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to minimize thermal decomposition .
  • Light Sensitivity : Use amber glassware to protect against photolytic debromination .
  • Moisture Control : Include desiccants (silica gel) to prevent hydrolysis of the hydroxymethyl group .

Advanced: What computational methods can predict the reactivity of this compound in novel synthetic pathways?

Answer:

  • DFT Calculations : Model electrophilic aromatic substitution (EAS) sites using Gaussian or ORCA software to predict bromination regiochemistry .
  • Retrosynthetic Tools : Apply Pistachio/BKMS databases to identify feasible precursors and reaction pathways .
  • Docking Studies : Simulate interactions with enzymatic targets (e.g., carboxylases) for drug design applications .

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